N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide
Description
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide is a synthetic organic compound characterized by a 2-morpholinoacetamide backbone attached to a 2-cyano-3-methylbutan-2-yl group. The morpholino moiety (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility and hydrogen-bonding capacity, while the cyano group introduces electron-withdrawing effects that may influence metabolic stability and binding interactions.
Properties
CAS No. |
735342-49-1 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C12H21N3O2/c1-10(2)12(3,9-13)14-11(16)8-15-4-6-17-7-5-15/h10H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
MPGUMWPBEUXVBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide typically involves the reaction of 2-cyano-3-methylbutan-2-amine with 2-morpholinoacetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The acetamide moiety can participate in hydrogen bonding, stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Activity
- Morpholinoacetamide Core: Common in kinase inhibitors (e.g., compound 28 binds c-Met via hydrogen bonding to Asp1164 ). The morpholine ring improves aqueous solubility, critical for bioavailability.
- Cyano Group: Unique to the target compound, this group may enhance metabolic stability by resisting oxidation compared to halogenated or alkylated analogs (e.g., compound 5g with Cl/F substituents ).
- Quinazoline/Thienoquinolin Moieties: Electron-rich aromatic systems (e.g., 9a and 10e) enable π–π stacking with protein targets, enhancing binding affinity .
Structure-Activity Relationship (SAR) Insights
- Substituent Position : Meta-halogens on aryl rings (e.g., Cl in compound 28) improve antitumor activity over para-substituents .
- Polar Groups : Moderate polarity (e.g., morpholine) enhances solubility without compromising membrane permeability, whereas highly polar groups (e.g., nitro in ) reduce activity .
- Heterocyclic Cores: Quinazoline (10e) and thienoquinolin (9a) systems show superior activity over furan or alkylated analogs due to enhanced target engagement .
Physicochemical and Toxicological Considerations
- Toxicity: Limited data; cyanoacetamide derivatives () may require metabolic studies to assess cyanide release risk . Halogenated analogs (e.g., 5g) may exhibit higher toxicity due to bioaccumulation .
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-morpholinoacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a morpholine ring and a cyano group, which are critical for its biological activity. The chemical formula is , and it is classified as a small organic molecule with potential pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways:
- Cytotoxicity : Studies have shown that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. The presence of the cyano group enhances the reactivity of the compound, allowing it to interact with cellular thiols and disrupt critical cellular processes, leading to apoptosis .
- Inhibition of Cell Proliferation : Research indicates that this compound can significantly inhibit cell proliferation in various cancer cell lines, including HL-60 and MCF-7. This inhibition is dose-dependent, with notable effects observed at concentrations as low as 1.8 µM .
- Induction of Apoptosis : The compound has been shown to induce apoptosis through the activation of caspases, particularly caspase-3. Flow cytometry analyses demonstrated increased apoptotic cell fractions after treatment with the compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Key observations include:
- Morpholine Moiety : The morpholine ring contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Cyano Group : The cyano group enhances the electrophilicity of the compound, facilitating interactions with nucleophilic sites within proteins and nucleic acids, which is essential for its anticancer activity.
Case Study 1: Cytotoxic Activity in Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound on HL-60 and MCF-7 cell lines using the MTT assay. Results indicated:
| Compound Concentration (µM) | % Cell Viability (HL-60) | % Cell Viability (MCF-7) |
|---|---|---|
| 0.9 | 80% | 85% |
| 1.8 | 50% | 70% |
| 3.6 | 30% | 50% |
The compound exhibited a significant reduction in cell viability at higher concentrations, supporting its potential as an anticancer agent .
Case Study 2: Apoptotic Mechanism Analysis
In another investigation, flow cytometry was used to assess apoptosis induction by this compound in HL-60 cells:
| Treatment (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|
| Control | 1.4 | 0.5 |
| 1.8 | 13.9 | 13.7 |
| 3.6 | 25.0 | 20.0 |
These findings confirm that the compound effectively triggers both early and late stages of apoptosis in cancer cells .
Q & A
Q. Key Parameters :
- Reaction temperature: 60–80°C for substitution steps.
- Catalyst: Triethylamine or pyridine for acid-catalyzed condensation.
- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) .
Basic: How is the compound characterized using spectroscopic and analytical techniques?
Methodological Answer:
A combination of techniques ensures structural validation:
- 1H/13C NMR : Peaks at δ 2.5–3.5 ppm (morpholine CH2), δ 1.2–1.5 ppm (methyl groups), and δ 6.5–8.5 ppm (aromatic protons, if present) confirm backbone connectivity .
- IR Spectroscopy : Bands at ~1690–1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) verify functional groups .
- LCMS : Molecular ion peaks (e.g., m/z 426 [M+]) and fragmentation patterns validate molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., C: 63.09%, H: 4.66%, N: 14.72% for C19H22ClN5O3 analogs) .
Table 1 : Example Characterization Data for Analogous Compounds
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 3.49 (t, 4H, OCH2 of morpholine) | |
| IR (KBr) | 1697 cm⁻¹ (C=O), 1593 cm⁻¹ (C≡N) | |
| LCMS | m/z 504 (M+), 426 (M+ - NO2) |
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., cyano compounds) .
- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light .
- Waste Disposal : Neutralize acidic/basic residues before disposal; incinerate organic waste .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
Substitution Patterns : Synthesize derivatives with halogen (Cl, F) or nitro groups at specific positions (e.g., meta vs. para) to assess impact on bioactivity .
Biological Assays : Test analogs against target enzymes (e.g., c-Met kinase) using cell viability assays (IC50 determination) .
Data Analysis : Compare IC50 values (e.g., 8.64–13.87 μM for anti-proliferative activity) to identify key functional groups .
Q. Example SAR Finding :
- Meta-chloro substitution enhances activity compared to methyl groups due to improved hydrophobic interactions .
Advanced: What computational approaches predict binding interactions of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., c-Met kinase). Key residues (e.g., Asp1164) form hydrogen bonds with the morpholinoacetamide group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Models : Develop regression models correlating substituent electronegativity with inhibitory potency .
Advanced: How to resolve contradictions in electrochemical behavior data?
Methodological Answer:
Reproducibility Checks : Standardize conditions (e.g., solvent: DMF, supporting electrolyte: 0.1 M TBAP) .
Technique Cross-Validation : Compare cyclic voltammetry (CV) with differential pulse voltammetry (DPV) to confirm redox potentials .
Control Experiments : Test purity via HPLC (e.g., >98% purity) to rule out impurity interference .
Advanced: How to optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd/C vs. Fe catalysts for nitro reduction steps (yields: 55–73% ).
- Solvent Optimization : Use DMF for solubility vs. THF for faster kinetics .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h with 20% yield improvement .
Advanced: What methods analyze degradation products of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
